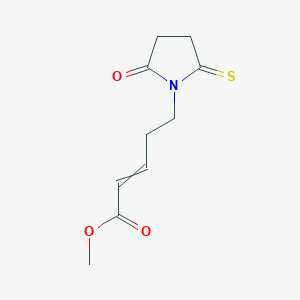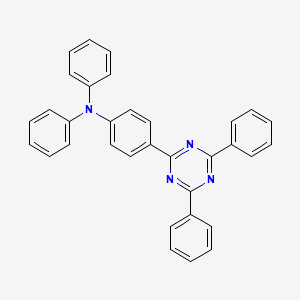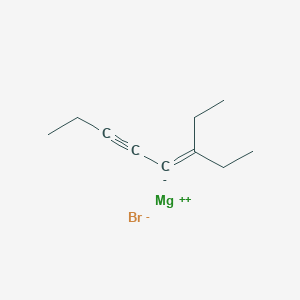
magnesium;3-ethyloct-3-en-5-yne;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-ethyloct-3-en-5-yne;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C10H15BrMg, and it is characterized by the presence of a magnesium atom bonded to a bromine atom and an organic moiety containing both an alkene and an alkyne group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;3-ethyloct-3-en-5-yne;bromide can be synthesized through the reaction of 3-ethyloct-3-en-5-yne with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
3-ethyloct-3-en-5-yne+Mg→this compound
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-ethyloct-3-en-5-yne;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF is typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with organic halides.
Applications De Recherche Scientifique
Magnesium;3-ethyloct-3-en-5-yne;bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Material Science: Involved in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of magnesium;3-ethyloct-3-en-5-yne;bromide involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;3-butenyl;bromide
- Magnesium;3-pentenyl;bromide
- Magnesium;3-hexenyl;bromide
Uniqueness
Magnesium;3-ethyloct-3-en-5-yne;bromide is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation .
Propriétés
Numéro CAS |
651304-15-3 |
|---|---|
Formule moléculaire |
C10H15BrMg |
Poids moléculaire |
239.44 g/mol |
Nom IUPAC |
magnesium;3-ethyloct-3-en-5-yne;bromide |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-4-7-8-9-10(5-2)6-3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QBJTUGHFWWILCH-UHFFFAOYSA-M |
SMILES canonique |
CCC#C[C-]=C(CC)CC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
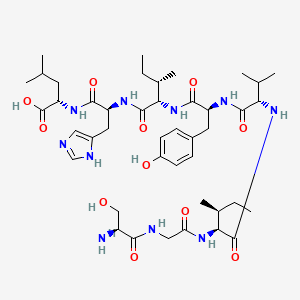
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)

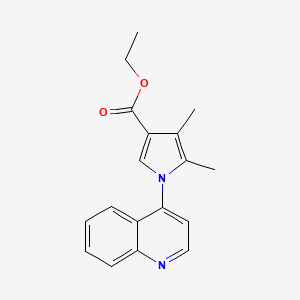
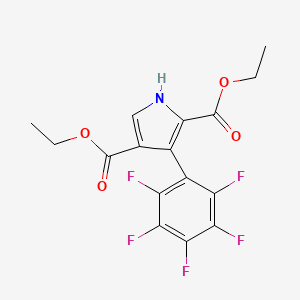
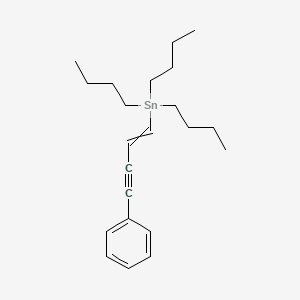
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
